molecular formula C24H19N3O5 B11314276 Methyl 4-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate

Methyl 4-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate

Cat. No.: B11314276
M. Wt: 429.4 g/mol
InChI Key: FLAKTANWSIXEER-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms

Preparation Methods

The synthesis of methyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The resulting intermediate is then coupled with a benzamido group and further esterified to form the final product.

Chemical Reactions Analysis

Methyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate is largely dependent on its interaction with biological targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can inhibit or activate specific biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Methyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate can be compared with other oxadiazole-containing compounds, such as:

These compounds share the oxadiazole ring but differ in their specific functional groups and therapeutic applications, highlighting the versatility and uniqueness of the oxadiazole scaffold.

Properties

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

methyl 4-[[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl]amino]benzoate

InChI

InChI=1S/C24H19N3O5/c1-30-24(29)17-11-13-18(14-12-17)25-23(28)19-9-5-6-10-20(19)31-15-21-26-22(27-32-21)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,28)

InChI Key

FLAKTANWSIXEER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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